3-(4-Nitrobenzenesulfonyl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)sulfonylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c10-6-1-7-16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUFVEUCBBRIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Retrosynthetic Analysis of 3-(4-Nitrobenzenesulfonyl)propan-1-amine
The retrosynthetic analysis of this compound primarily involves the disconnection of the sulfonamide bond, which is the most logical and common approach for this class of compounds. The key disconnection occurs at the sulfur-nitrogen (S-N) bond, leading to two primary synthons: a propan-1-amine synthon and a 4-nitrobenzenesulfonyl synthon.
This disconnection points to the most straightforward synthetic route: the reaction of a propan-1-amine derivative with a 4-nitrobenzenesulfonyl derivative. The most common and readily available precursors for these synthons are 3-aminopropan-1-ol (or propan-1-amine itself) and 4-nitrobenzenesulfonyl chloride. The presence of the nitro group on the benzene (B151609) ring makes the sulfonyl group highly electrophilic, facilitating the reaction with the nucleophilic amine.
Alternative retrosynthetic disconnections are less common but theoretically possible. For instance, one could envision a disconnection of the carbon-sulfur (C-S) bond, which would lead to a nitrophenyl anion synthon and a 3-aminopropanesulfonyl synthon. However, the synthesis of the latter is significantly more complex than the synthesis of 4-nitrobenzenesulfonyl chloride, making this approach less practical.
Established Synthetic Routes to this compound
The established synthetic routes for this compound are primarily centered around the formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride.
Synthesis via Sulfonylation of Propan-1-amine Derivatives
The most direct and widely employed method for the synthesis of this compound is the sulfonylation of a suitable propan-1-amine derivative with 4-nitrobenzenesulfonyl chloride. google.com This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile and attacks the electrophilic sulfonyl chloride.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases include triethylamine (B128534) or an aqueous solution of sodium carbonate. mdpi.com The choice of solvent can vary, with dichloromethane (B109758) being a common option. acs.org The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate (B1210297) and hexane. acs.org
| Reactants | Base | Solvent | Reaction Time | Yield | Purification | Reference |
| 3-Aminopropan-1-ol, 4-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 15 min | 98% (crude) | Recrystallization (ethyl acetate/hexane) | acs.org |
| p-Anisidine, 4-Nitrobenzenesulfonyl chloride | Sodium Carbonate | Water | 4 days | 85.84% | Suction filtration, washing with water and isopropanol | mdpi.com |
Alternative Precursor Strategies for this compound
While the direct sulfonylation of propan-1-amine derivatives is the most common route, alternative strategies can be envisioned, particularly starting from precursors where the amine functionality is introduced at a different stage of the synthesis.
One such strategy involves the reduction of a corresponding azide. For example, a precursor such as 1-(3-azidopropyl)-4-nitrobenzene could be synthesized and subsequently reduced to the primary amine. The reduction of alkyl azides to primary amines is a well-established transformation, often carried out using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net This approach avoids the direct handling of propan-1-amine.
Another potential alternative involves the reduction of a nitro group on a different part of the molecule. For instance, one could start with a precursor like 3-(4-nitrophenyl)propan-1-ol, protect the hydroxyl group, introduce the sulfonamide functionality at a different position, and then selectively reduce the nitro group to an amine. However, this approach is significantly more complex and less direct than the established sulfonylation method.
Advanced Synthetic Approaches for this compound
Recent advancements in organic synthesis have focused on the development of more sustainable and efficient methods, including catalytic and green chemistry approaches, which can be applied to the synthesis of sulfonamides like this compound.
Catalytic Methods in the Synthesis of this compound
While the traditional sulfonylation reaction is often efficient, catalytic methods can offer advantages such as milder reaction conditions and broader substrate scope. Various catalysts have been reported for the sulfonylation of amines. These include metal oxides like ZnO, MgO, and CuO, as well as CsF-Celite. rsc.org For instance, a facile and efficient indium-catalyzed sulfonylation of amines has been shown to produce a wide range of sulfonamides in excellent yields, and is effective even for less nucleophilic and sterically hindered anilines. sci-hub.se
More recently, palladium-catalyzed methods have been developed for the synthesis of N-acylsulfonamides, which are related structures. acs.org Nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles has also been reported as a highly efficient method. orgsyn.org While not specifically documented for this compound, these catalytic systems represent a promising avenue for its synthesis under milder conditions.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of sulfonamide synthesis, this often involves the use of environmentally benign solvents, solvent-free conditions, and the reduction of waste.
A significant development in this area is the use of water as a solvent for the sulfonylation of amines. sci-hub.sersc.orgrsc.orgtandfonline.com This approach is highly attractive due to the low cost, safety, and environmental benefits of water. Reactions can be carried out at room temperature under pH control with a base like sodium carbonate, using equimolar amounts of the sulfonyl chloride and amine. rsc.org The product often precipitates out of the aqueous solution upon acidification, allowing for simple isolation by filtration and minimizing the need for organic solvents for extraction and purification. rsc.org
Microwave-assisted solvent-free synthesis is another green approach that has been successfully applied to the sulfonylation of amines. rsc.org This method can lead to excellent yields in very short reaction times and simplifies the work-up procedure, often requiring only the addition of a non-polar solvent to precipitate the product. rsc.org
| Green Chemistry Approach | Key Features | Advantages | Reference |
| Synthesis in Water | Use of water as solvent, dynamic pH control with Na₂CO₃. | Environmentally benign, cost-effective, simple product isolation by filtration. | sci-hub.sersc.orgrsc.org |
| Microwave-Assisted Solvent-Free Synthesis | No solvent, microwave irradiation. | Short reaction times, excellent yields, easier work-up, reduced waste. | rsc.org |
Optimization of Reaction Parameters and Yields for this compound
The synthesis of this compound, a key intermediate in various chemical syntheses, is subject to a range of reaction parameters that significantly influence the yield and purity of the final product. The primary synthetic route typically involves the reaction of 3-aminopropan-1-ol with 4-nitrobenzenesulfonyl chloride. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for maximizing the efficiency of this transformation.
Research into analogous reactions, such as the synthesis of other sulfonamides and related amine derivatives, provides a framework for understanding the optimal conditions for the preparation of this compound.
Solvent Effects:
The choice of solvent plays a critical role in the reaction, influencing the solubility of reactants and the stabilization of transition states. In similar sulfonylation reactions, polar aprotic solvents have been shown to be particularly effective. For instance, in related syntheses, solvents like 1,4-dioxane (B91453) and dimethylformamide (DMF) have provided good to excellent yields. researchgate.net In one study, 1,4-dioxane was identified as the solvent of choice, leading to a product yield of 84%, compared to 75% in DMF. researchgate.net For other amine syntheses, toluene (B28343) has also been demonstrated to be a suitable solvent. researchgate.net The selection of the optimal solvent is therefore a key consideration in maximizing the yield of this compound.
Temperature and Reaction Time:
Reaction temperature and duration are interdependent parameters that must be carefully controlled. Increasing the reaction temperature can enhance the reaction rate, but excessively high temperatures may lead to the formation of byproducts and decomposition of the desired product. Studies on related syntheses have shown that raising the temperature from room temperature to 80°C can significantly improve the yield and shorten the reaction time. researchgate.net For example, a yield of 91% was achieved at 80°C with a reaction time of 18 hours. researchgate.net Similarly, other amine syntheses have found 80°C to be the optimal temperature. researchgate.net Optimization of the reaction time is also critical; in one instance, a reaction was found to be complete within 8 hours in the presence of a suitable catalyst. researchgate.net
Catalyst and Reagent Concentration:
The use of a catalyst can be instrumental in improving reaction efficiency. While the direct sulfonylation of an amine may not always require a catalyst, in related processes, the amount and type of catalyst have been shown to be critical. For instance, the amount of a heterogeneous catalyst, HZSM-5, was optimized, with the yield increasing as the catalyst amount was raised to a certain point, beyond which no further improvement was observed. researchgate.net The concentration of reagents, such as the acylating agent and any acid or base used, also requires careful optimization to achieve the highest possible yield.
The following interactive table summarizes the effects of various reaction parameters on the yield of analogous sulfonamide and amine syntheses, providing a predictive framework for the optimization of this compound synthesis.
| Parameter | Variation | Effect on Yield | Reference |
| Solvent | 1,4-Dioxane | 84% | researchgate.net |
| Dimethylformamide (DMF) | 75% | researchgate.net | |
| Toluene | Suitable efficiency | researchgate.net | |
| Temperature | Room Temperature | Lower yield | researchgate.net |
| 80 °C | 91% | researchgate.net | |
| 90 °C | Decreased yield | rasayanjournal.co.in | |
| Reaction Time | 18 hours (at 80°C) | 91% | researchgate.net |
| 8 hours (with catalyst) | Most increased efficiency | researchgate.net | |
| 150 minutes | 46.60% (for a different system) | rasayanjournal.co.in | |
| Catalyst Amount | 0.20 g | 61% | researchgate.net |
| 0.8 g | 95% | researchgate.net | |
| 1.2 g | No improvement | researchgate.net |
This table is generated based on data from analogous reactions and is intended to guide the optimization of the synthesis of this compound.
Stereo- and Regioselective Synthesis of this compound Derivatives
The synthesis of derivatives of this compound presents challenges and opportunities in controlling stereochemistry and regiochemistry. The functional groups present in the molecule, namely the sulfonamide and the potential for substitution on the propyl chain and the aromatic ring, allow for the creation of a diverse range of structures with specific three-dimensional arrangements and substitution patterns.
Stereoselective Synthesis:
Stereoselectivity in the synthesis of derivatives of this compound would primarily focus on the creation of chiral centers along the propan-1-amine backbone. While the parent molecule is achiral, modifications to the propyl chain, for instance, through alkylation or functionalization of the carbon atoms, can introduce stereocenters.
Enzymatic methods have shown great promise in the stereoselective synthesis of chiral amines. nih.gov Transaminases and amino acid dehydrogenases can be engineered to convert prochiral ketones into enantiopure amines with high stereoselectivity. nih.gov For example, an (R)-selective transaminase has been used to produce (R)-amines with excellent enantiomeric excess (>99% ee). nih.gov Such biocatalytic approaches could be adapted for the synthesis of chiral derivatives of this compound, potentially by using a protected aminoketone precursor.
Regioselective Synthesis:
Regioselectivity concerns the control of the position of chemical bond formation. In the context of this compound derivatives, this is particularly relevant when introducing additional substituents onto the aromatic ring or when the sulfonamide nitrogen is further functionalized.
The existing nitro group on the benzene ring is a meta-director for electrophilic aromatic substitution. However, the strong deactivating nature of the sulfonyl group makes such reactions challenging. More commonly, regioselectivity is controlled during the synthesis of the arylsulfonyl chloride precursor or through nucleophilic aromatic substitution on the nitro-substituted ring, although the latter typically requires harsh conditions.
A more versatile approach to achieving regioselectivity is through the use of protecting groups and directed metalation strategies. For instance, in the synthesis of substituted pyrroles, the regiochemistry of the product is controlled by the substitution pattern of the enamine reactant. nih.gov Similarly, palladium-catalyzed three-component cascade reactions have been developed for the regioselective synthesis of trisubstituted pyrroles. nih.gov
In the context of sulfonamide derivatives, regioselective synthesis has been demonstrated in the arylsulfonylation of diaminotriazoles, where the reaction selectively occurs at one of the amino groups. researchgate.net This selectivity is often governed by the relative nucleophilicity of the different nitrogen atoms in the molecule. For derivatives of this compound, further reaction at the sulfonamide nitrogen versus the terminal amino group (if unprotected) would be a key regiochemical consideration.
The following table outlines conceptual strategies for achieving stereo- and regioselectivity in the synthesis of derivatives of this compound, based on established methodologies in organic synthesis.
| Desired Outcome | Synthetic Strategy | Key Principles | Potential Application |
| Stereoselective Alkylation | Use of a chiral auxiliary on the amine or sulfonamide nitrogen. | The chiral auxiliary directs the approach of the electrophile to one face of the molecule. | Introduction of a substituent at the α- or β-position of the propyl chain with a specific stereochemistry. |
| Enantioselective Reduction | Asymmetric reduction of a corresponding keto-sulfonamide precursor. | Use of a chiral reducing agent or catalyst (e.g., Noyori-type catalysts) to create a chiral alcohol, which can then be converted to an amine. | Synthesis of chiral amino alcohol derivatives of this compound. |
| Regioselective Aromatic Substitution | Directed ortho-metalation of a protected aniline (B41778) precursor prior to sulfonylation. | A directing group (e.g., a protected amine) directs a strong base to deprotonate the adjacent position, which can then react with an electrophile. | Introduction of substituents at specific positions on the aromatic ring. |
| Regioselective N-Alkylation | Exploiting the differential acidity of the sulfonamide and amine protons. | The sulfonamide proton is generally more acidic and can be selectively removed with a weaker base, allowing for subsequent alkylation at the sulfonamide nitrogen. | Selective functionalization of the sulfonamide nitrogen over the terminal amine. |
This table presents conceptual approaches for the synthesis of derivatives and is based on general principles of organic synthesis.
Advanced Structural Characterization and Conformational Analysis of 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of 3-(4-Nitrobenzenesulfonyl)propan-1-amine
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The p-substituted nitrobenzene (B124822) ring typically presents as a complex second-order system, often approximated as an AA'BB' or a pair of doublets. The strong electron-withdrawing effects of the sulfonyl and nitro groups would shift these aromatic protons significantly downfield. The protons of the propyl chain would appear more upfield, with their chemical shifts influenced by the adjacent nitrogen and sulfonyl groups. The amine (NH₂) and sulfonamide (NH) protons are expected to be broad singlets, and their positions can be concentration and solvent-dependent. Their identity can be confirmed by D₂O exchange, which would cause their signals to disappear. docbrown.info
¹³C NMR Spectroscopy: The carbon NMR spectrum would show six unique signals corresponding to the six distinct carbon environments in the molecule. docbrown.info The carbon atoms of the aromatic ring would have their resonances in the typical aromatic region (120-150 ppm), with the carbons attached to the nitro and sulfonyl groups (C-NO₂ and C-SO₂) being the most deshielded. The three aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum. docbrown.infodocbrown.info
Based on analyses of structural fragments, the following table presents the predicted NMR spectral data for the compound.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |
| Assignment | Predicted δ (ppm) | Assignment |
| H-2', H-6' (Aromatic) | 8.2 - 8.4 (d) | C-4' (C-NO₂) |
| H-3', H-5' (Aromatic) | 7.9 - 8.1 (d) | C-1' (C-SO₂) |
| SO₂NH | 5.0 - 6.0 (s, br) | C-2', C-6' (Aromatic) |
| C1-H₂ | 2.9 - 3.1 (t) | C-3', C-5' (Aromatic) |
| C3-H₂ | 2.6 - 2.8 (t) | C-1 (CH₂-N) |
| C2-H₂ | 1.6 - 1.8 (p) | C-3 (CH₂-N) |
| NH₂ | 1.1 - 1.5 (s, br) | C-2 (CH₂) |
| Predicted shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. d=doublet, t=triplet, p=pentet, s=singlet, br=broad. |
X-ray Crystallographic Studies of this compound and its Solid-State Conformations
The molecule possesses several hydrogen bond donors (the amine -NH₂ and sulfonamide -NH) and acceptors (the sulfonyl -SO₂ oxygens, the nitro -NO₂ oxygens, and the amine nitrogen). These functional groups are expected to dominate the crystal packing, forming extensive hydrogen-bonding networks. nih.gov Common motifs in sulfonamide crystals involve the formation of chains or dimers through N-H···O=S hydrogen bonds. acs.orgnih.gov The primary amine group can further link these motifs into more complex three-dimensional structures.
| Typical Crystallographic Parameters for Aromatic Sulfonamides | | :--- | :--- | | Parameter | Expected Value / Feature | | Hydrogen Bond Type | N-H···O=S, N-H···N, N-H···O(nitro) | | N-H···O Distance (Å) | 2.8 - 3.2 | | S-N Bond Length (Å) | 1.61 - 1.65 | | S=O Bond Length (Å) | 1.42 - 1.45 | | C-S-N-C Torsion Angle (°) | Typically synclinal or anticlinal | | Common Supramolecular Motif | 1D chains or dimeric pairs via N-H···O=S bonds |
Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insight into the functional groups present in a molecule and the nature of intermolecular bonding.
The spectrum of this compound would be characterized by strong absorptions corresponding to its key functionalities. The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. uwosh.eduresearchgate.net The sulfonyl group (SO₂) also exhibits characteristic strong asymmetric and symmetric stretching bands. researchgate.net The N-H bonds of both the primary amine and the secondary sulfonamide will produce stretching vibrations in the region above 3200 cm⁻¹. The presence of hydrogen bonding typically causes these N-H bands to broaden and shift to lower frequencies compared to the free, non-bonded state.
| Predicted Characteristic Vibrational Frequencies (cm⁻¹) | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber Range | | Asymmetric NO₂ Stretch | Nitro | 1515 - 1560 | | Symmetric NO₂ Stretch | Nitro | 1340 - 1370 | | Asymmetric SO₂ Stretch | Sulfonyl | 1330 - 1370 | | Symmetric SO₂ Stretch | Sulfonyl | 1150 - 1180 | | N-H Stretch | Amine & Sulfonamide | 3200 - 3400 | | Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | | Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | | S-N Stretch | Sulfonamide | 890 - 930 |
Computational Quantum Chemistry for Electronic Structure and Conformation of this compound
Computational quantum chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating molecular properties when experimental data is scarce. nih.govmdpi.com A computational study of this molecule would provide a wealth of information.
Geometry Optimization and Conformational Analysis: DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), can be used to calculate the lowest energy (most stable) three-dimensional structure of the molecule. mdpi.comslideshare.net This would predict all bond lengths and angles and reveal the preferred conformation of the flexible propyl chain.
Electronic Structure Analysis: Calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and electronic transition properties. The strong electron-withdrawing nature of the nitrobenzenesulfonyl group is expected to result in a low-lying LUMO, making the aromatic ring susceptible to nucleophilic attack.
Simulated Spectra: Quantum chemical calculations can predict vibrational frequencies and NMR chemical shifts. These theoretical spectra can be compared with experimental data (if available) to confirm structural assignments. nih.gov The calculated vibrational modes can be visualized to understand the exact atomic motions responsible for each peak in the IR and Raman spectra. slideshare.net
| Data Obtainable from a DFT Study |
| Property |
| Optimized Molecular Geometry |
| Conformational Energy Profile |
| HOMO-LUMO Energy Gap |
| Molecular Electrostatic Potential (MEP) Map |
| Calculated Vibrational Frequencies |
| Calculated NMR Chemical Shifts |
In Vitro Biological Activity and Mechanistic Studies of 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Enzyme Inhibition Profiling of Analogs of 3-(4-Nitrobenzenesulfonyl)propan-1-amine
Identification of Specific Enzyme Targets and Inhibition Constants of Structurally Related Compounds
The sulfonamide group is a well-established pharmacophore known to interact with a variety of enzymes. Research into structurally similar compounds, particularly other benzenesulfonamide (B165840) derivatives, has identified several key enzyme targets.
One of the most prominent targets for sulfonamides is carbonic anhydrase (CA) . Various isoforms of this enzyme are inhibited by benzenesulfonamides. For instance, a study on 4-hydroxy-3-nitro-5-ureido-benzenesulfonamides demonstrated selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov While direct inhibition data for this compound is not available, the presence of the nitrobenzenesulfonamide moiety suggests that it could potentially exhibit inhibitory activity against CA isoforms.
Another class of enzymes inhibited by sulfonamide-containing compounds is kinases . A study on sulfonamide-substituted diphenylpyrimidines identified these compounds as potent inhibitors of focal adhesion kinase (FAK) , with most new derivatives displaying IC50 values of less than 100 nM. nih.gov Furthermore, benzenesulfonamide analogs have been investigated as inhibitors of the tropomyosin receptor kinase A (TrkA) family of receptor tyrosine kinases, with one analog showing an IC50 value of 58.6 µM against glioblastoma cells. nih.govnih.gov
The nitroaromatic group present in this compound is a substrate for nitroreductases . One such enzyme, purified from Pseudomonas pseudoalcaligenes JS45, was found to reduce nitrobenzene (B124822). This suggests that the nitro group of the compound could be metabolically altered by similar enzymes.
Additionally, sulfonamides are classical inhibitors of dihydropteroate synthase (DHPS) , an enzyme essential for folate synthesis in bacteria. The structural similarity of some sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of this enzyme.
A summary of enzyme inhibition by structurally related compounds is presented in the table below.
| Compound Class | Enzyme Target | Inhibition Data |
| 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides | Carbonic Anhydrase IX/XII | Selective Inhibition |
| Sulfonamide-substituted diphenylpyrimidines | Focal Adhesion Kinase (FAK) | IC50 < 100 nM |
| Benzenesulfonamide analogs | Tropomyosin Receptor Kinase A (TrkA) | IC50 = 58.6 µM |
| Sulfonamides | Dihydropteroate Synthase (DHPS) | Competitive Inhibition |
Mechanistic Elucidation of Enzyme Inhibition by Related Sulfonamides
For carbonic anhydrases , the primary sulfonamide group (-SO2NH2) is a key zinc-binding group. It coordinates to the zinc ion in the active site of the enzyme, mimicking a substrate or transition state and thereby blocking its catalytic activity.
In the case of kinases , sulfonamide derivatives can act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, forming hydrogen bonds and other interactions with key residues, which prevents the binding of ATP and subsequent phosphorylation of substrate proteins. nih.gov
The inhibition of dihydropteroate synthase by sulfonamides is a classic example of competitive inhibition. Due to their structural resemblance to the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of the enzyme, preventing PABA from binding and thus halting the synthesis of dihydrofolic acid.
Receptor Binding Affinity and Selectivity of Analogs of this compound
The aminopropane moiety of this compound is a structural feature found in ligands for various receptors, particularly those for neurotransmitters.
Derivatives of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane have been identified as a novel class of high-affinity and selective ligands for sigma (σ) receptors . This suggests that the aminopropane tail of the compound could potentially interact with this receptor class.
Furthermore, compounds containing an N,N-dipropyl-substituted trans-2-arylcyclopropylamine scaffold, which shares the aminopropane feature, have been shown to bind to 5-HT1A receptors . The affinity for these receptors was found to be influenced by the substituents on the aryl ring. Specifically, electron-withdrawing groups on the phenyl ring appeared to decrease the affinity for 5-HT1A receptors. Given that the nitro group is a strong electron-withdrawing group, this could imply a lower affinity of this compound for this receptor subtype compared to analogs with electron-donating groups.
The table below summarizes the receptor binding of structurally related compounds.
| Compound Class | Receptor Target | Binding Characteristics |
| N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane derivatives | Sigma (σ) receptors | High-affinity, selective ligands |
| N,N-dipropyl-substituted trans-2-arylcyclopropylamines | 5-HT1A receptors | Affinity influenced by aryl substituents |
Modulation of Cellular Pathways by Structurally Related Benzenesulfonamides in Cell-Based Assays
Benzenesulfonamide derivatives have been shown to modulate various cellular pathways in cell-based assays, often as a consequence of their enzyme-inhibiting or receptor-binding activities.
For example, the inhibition of FAK by sulfonamide-substituted diphenylpyrimidines led to the induction of apoptosis in pancreatic cancer cell lines. nih.gov Flow cytometry analysis indicated that one of the inhibitors promoted apoptosis in a dose-dependent manner. nih.gov
In the context of cancer, ureido-substituted benzenesulfonamides with a nitro-aromatic moiety have been shown to have an antiproliferative action that is increased under hypoxic conditions. nih.gov This effect is linked to their selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, which are involved in pH regulation and tumor progression. nih.gov
Structure-Activity Relationship (SAR) Studies of Analogs of this compound
Rational Design and Synthesis of Analogs for SAR
The synthesis of various sulfonamide derivatives has been a focus of medicinal chemistry to explore their therapeutic potential. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.
Structure-activity relationship (SAR) studies on related benzenesulfonamides have provided valuable insights into the roles of different structural components.
For antibacterial sulfonamides, the N4-amino group is crucial for activity, and the aromatic ring should be para-substituted. The sulfonamide group itself is essential for activity and should be directly attached to the aromatic ring.
In the context of 5-HT1A receptor binding, SAR studies of N,N-dipropyl-substituted trans-2-arylcyclopropylamines revealed that electron-withdrawing substituents on the phenyl ring, such as the nitro group, tend to decrease binding affinity.
For inhibitors of carbonic anhydrase, the primary sulfonamide group is the key zinc-binding moiety. Modifications to the aromatic ring and the addition of various tail groups are used to achieve isoform selectivity. nih.gov The nitro group, as seen in some ureido-substituted benzenesulfonamides, can enhance antiproliferative activity under hypoxic conditions. nih.gov
Investigation of Molecular Targets and Ligand-Target Interactions for this compound
The specific molecular targets of this compound have not been identified in the reviewed scientific literature. The process of target identification and validation is critical to understanding a compound's mechanism of action. This is often achieved through a combination of experimental techniques and computational methods like molecular docking. nih.gov
Molecular docking simulations can predict how a ligand, such as this compound, might bind to the active site of a protein. derpharmachemica.comnih.gov The structure of the compound suggests several key interaction points:
The Sulfonamide Moiety: This group is a well-known pharmacophore. The oxygen atoms are strong hydrogen bond acceptors, while the N-H can act as a hydrogen bond donor.
The 4-Nitro Group: The two oxygen atoms of the nitro group can act as powerful hydrogen bond acceptors, forming strong interactions with donor residues in a protein. nih.gov
The Phenyl Ring: The aromatic ring can participate in non-covalent interactions such as π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
The Propan-1-amine Chain: The terminal primary amine is basic and would be protonated at physiological pH. This positive charge allows for the formation of strong electrostatic interactions or salt bridges with negatively charged residues like aspartate or glutamate. The flexibility of the three-carbon chain allows this group to find an optimal position within a binding pocket. drugbank.com
Interactive Table: Hypothetical Ligand-Target Interactions for this compound
This table illustrates the potential types of interactions that could be identified in a molecular docking study with a hypothetical protein target. The binding energies are for illustrative purposes only.
| Ligand Functional Group | Potential Interacting Residue | Type of Interaction | Hypothetical Binding Energy (kcal/mol) |
| 4-Nitro Group | Arginine | Hydrogen Bond | -4.5 |
| Sulfonyl Oxygen | Serine | Hydrogen Bond | -3.0 |
| Phenyl Ring | Phenylalanine | π-π Stacking | -2.5 |
| Protonated Amine | Aspartic Acid | Salt Bridge / Ionic Bond | -6.0 |
Computational Chemistry and Molecular Modeling of 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Molecular Docking Simulations of 3-(4-Nitrobenzenesulfonyl)propan-1-amine with Biological Macromolecules
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is frequently used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein or other macromolecular target. nih.gov In the context of this compound, docking simulations can identify potential protein targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.
While specific docking studies for this compound are not extensively published, the methodology can be applied to understand its potential as an inhibitor for various enzymes. For instance, due to its sulfonamide group, a plausible hypothetical target could be carbonic anhydrase, a well-known target for sulfonamide drugs. A typical docking study would involve preparing the 3D structures of the ligand and the target protein, followed by running a simulation using software like AutoDock Vina. nih.govmdpi.com The simulation explores various conformations of the ligand within the protein's binding site, scoring them based on a calculated binding energy. nih.gov Analysis of the top-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues. nih.gov These interactions are crucial for binding affinity and selectivity.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein
| Parameter | Predicted Value/Residues | Significance |
| Binding Affinity (kcal/mol) | -8.5 | Indicates a strong theoretical binding interaction. |
| Hydrogen Bond Donors | Primary amine (-NH2) | Forms hydrogen bonds with acidic residues (e.g., ASP, GLU). |
| Hydrogen Bond Acceptors | Sulfonyl (-SO2), Nitro (-NO2) | Interacts with backbone amides or polar residues (e.g., ASN, GLN). |
| Key Interacting Residues | HIS, THR, LEU, VAL | Highlights specific amino acids in the binding pocket responsible for the interaction. nih.gov |
| Interaction Types | Hydrogen bonds, hydrophobic interactions, π-sulfur interactions | Defines the chemical nature of the binding. |
This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
Molecular Dynamics Simulations for Dynamic Interactions of this compound
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. nih.gov By simulating the movements of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, conformational changes, and the role of solvent molecules. nih.gov For this compound, an MD simulation would typically follow a docking study to validate the predicted binding pose. nih.gov
The simulation would involve placing the docked complex in a box of water molecules and ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of all atoms is calculated by solving Newton's equations of motion. Analysis of this trajectory can confirm whether the ligand remains stably bound in the active site. Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of hydrogen bonds are monitored. nih.gov These simulations can reveal critical information about the flexibility of the binding pocket and the stability of the crucial interactions identified in docking. nih.gov
Table 2: Illustrative Molecular Dynamics Simulation Analysis for a this compound-Protein Complex
| Analysis Metric | Typical Finding | Interpretation |
| Ligand RMSD | Low and stable fluctuation (< 2 Å) | The ligand maintains a stable binding pose within the active site. |
| Protein RMSF | Peaks in loop regions, low in active site | The binding site remains structurally stable, while flexible loops may be involved in ligand entry or conformational changes. |
| Hydrogen Bond Occupancy | High percentage (>75%) for key interactions | Confirms the stability and importance of specific hydrogen bonds predicted by docking. |
| Binding Free Energy (MM/PBSA) | Favorable negative value (e.g., -40 kcal/mol) | Quantifies the strength of the binding, incorporating solvation effects. nih.gov |
This table contains illustrative data representing common outputs from an MD simulation analysis.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound
The success of a potential drug candidate is critically dependent on its ADME properties, which govern its pharmacokinetic profile. github.com In silico ADME prediction models use the chemical structure of a compound to estimate these properties, allowing for early identification of potential liabilities and reducing late-stage failures in drug development. researchgate.netnih.gov Various computational tools, such as SwissADME and pkCSM, leverage large datasets of experimental results to build predictive models for properties like intestinal absorption, blood-brain barrier penetration, and metabolic stability. nih.govresearchgate.net
For this compound, these predictive tools can generate a comprehensive ADME profile. Key predicted parameters would include its lipophilicity (LogP), water solubility, human intestinal absorption (HIA), and potential for inhibiting major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov The presence of polar functional groups like the amine, sulfonyl, and nitro groups would be expected to influence its solubility and permeability characteristics.
Table 3: Predicted ADME Properties for this compound
| ADME Property | Predicted Value | Implication |
| Molecular Weight ( g/mol ) | 246.26 | Complies with typical drug-likeness rules (e.g., Lipinski's Rule of Five). |
| LogP (Lipophilicity) | ~1.5 | Indicates moderate lipophilicity, balancing solubility and permeability. mdpi.com |
| Water Solubility | Moderately Soluble | The polar groups enhance solubility compared to a purely hydrocarbon structure. nih.gov |
| Human Intestinal Absorption (HIA) | High (>80%) | Predicted to be well-absorbed from the gastrointestinal tract. nih.gov |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB, suggesting a low potential for central nervous system effects. researchgate.net |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate for the P-gp efflux pump, which can improve bioavailability. nih.gov |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this enzyme. nih.gov |
| CYP2D6 Inhibitor | No | Low risk of interactions related to the CYP2D6 pathway. |
| CYP3A4 Inhibitor | No | Low risk of interactions related to the major drug-metabolizing enzyme CYP3A4. |
This table is generated based on general principles of ADME prediction and the known effects of the compound's functional groups. Specific values are illustrative.
Pharmacophore Modeling Based on the Chemical Features of this compound
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov
Based on the structure of this compound, a ligand-based pharmacophore model can be constructed. This model would highlight the key chemical features responsible for its hypothetical biological activity. The primary amine serves as a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl and nitro groups act as hydrogen bond acceptors. The benzene (B151609) ring provides an aromatic and hydrophobic feature. This pharmacophore model can then be used as a 3D query to screen large chemical databases for structurally diverse compounds that share the same essential features and thus may have similar biological activity. nih.govnih.gov
Table 4: Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Component | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | Primary Amine (-NH₂) | Forms directed hydrogen bonds with acceptor groups on a target protein. |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens (-SO₂) | Accepts hydrogen bonds from donor groups on a target. |
| Hydrogen Bond Acceptor (HBA) | Nitro Oxygens (-NO₂) | Provides additional hydrogen bond accepting capabilities. |
| Aromatic Ring (AR) | Nitrobenzene (B124822) Ring | Can participate in π-π stacking or hydrophobic interactions. |
| Hydrophobic (HY) | Propyl Chain | Contributes to hydrophobic interactions within a binding pocket. |
This table outlines the key chemical features of the molecule that would be used to construct a pharmacophore model.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reactivity Prediction of this compound
To study chemical reactions, particularly within the complex environment of a protein active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. uiuc.edunih.gov This approach treats the region of chemical transformation (e.g., the ligand and key active site residues) with computationally intensive but highly accurate quantum mechanics, while the larger surrounding environment (the rest of the protein and solvent) is modeled using more efficient classical molecular mechanics. nih.govnih.gov
QM/MM simulations can be used to investigate the reactivity of this compound. For example, this method could predict the mechanism and energy barriers for its metabolism by a cytochrome P450 enzyme or elucidate a mechanism of covalent inhibition if the compound were designed as such. uiuc.edursc.org By calculating the minimum energy path for a proposed reaction, researchers can identify the rate-limiting step and determine the energetic feasibility of the transformation. nih.govresearchgate.net This level of detail is crucial for understanding mechanisms of action or metabolic degradation pathways.
Table 5: Hypothetical QM/MM Analysis of a Reaction Step for this compound
| Reaction Parameter | Calculated Value (kcal/mol) | Interpretation |
| Reactant State Energy | 0.0 (Reference) | The starting energy of the system before the reaction. |
| Transition State Energy Barrier | +18.5 | The activation energy required for the reaction to proceed. A moderate barrier suggests the reaction is plausible. researchgate.net |
| Product State Energy | -5.2 | The reaction is predicted to be exothermic, favoring product formation. nih.gov |
This table presents hypothetical energy values for a single chemical reaction step as would be calculated using a QM/MM approach.
Chemical Derivatization and Functionalization Strategies of 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Strategic Modifications at the Sulfonyl Moiety of 3-(4-Nitrobenzenesulfonyl)propan-1-amine
The 4-nitrobenzenesulfonyl group is a prominent feature of the molecule, offering distinct opportunities for chemical modification, primarily centered on the transformation of the nitro group.
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines
| Reagent System | Typical Conditions | Notes |
| Catalytic Hydrogenation | ||
| H₂, Pd/C | Methanol or Ethanol, room temperature | Highly efficient and clean, but may also reduce other functional groups. |
| H₂, Raney Nickel | Ethanol, room temperature or slightly elevated temperature | A common alternative to Pd/C, particularly when dehalogenation is a concern. nih.gov |
| Metal/Acid Systems | ||
| Fe, Acetic Acid | Refluxing acetic acid | A classic and mild method that tolerates many other functional groups. nih.gov |
| Zn, Acetic Acid | Acetic acid | Provides a mild reduction, similar to iron. nih.gov |
| SnCl₂, HCl | Concentrated HCl, Ethanol | A widely used method for nitro group reduction in laboratory synthesis. nih.gov |
| Other Reagents | ||
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Often used for selective reductions. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others. nih.gov |
Another strategic modification involving the sulfonyl moiety is the cleavage of the nitrogen-sulfur (N-S) bond. The nitrobenzenesulfonyl group is often employed as a protecting group for amines in multi-step syntheses. acs.org Its removal, or deprotection, regenerates the primary amine and can be achieved under specific conditions, often involving nucleophilic attack by a thiol in the presence of a base. nih.gov For instance, treatment with thiophenol and potassium carbonate can effectively cleave the sulfonamide bond. This strategy is crucial when the primary amine of the propanamine backbone is needed for a subsequent reaction after other synthetic steps have been performed. nih.gov
Functionalization of the Propane (B168953) Chain in this compound
Direct functionalization of the C-H bonds of the propane chain in this compound is synthetically challenging due to the presence of the more reactive primary amine and the aromatic nitro group. Traditional synthetic approaches would typically introduce desired functionalities onto the three-carbon backbone prior to the sulfonylation step.
However, recent advances in C-H activation chemistry offer potential, albeit complex, routes to modify such unactivated sp³ carbons. nih.govnih.gov Research has shown that sulfonamides can act as directing groups to facilitate site-selective C-H functionalization. acs.org For example, photocatalytic methods using sequential electron and proton transfer have enabled the functionalization of unactivated C(sp³)-H bonds at positions remote from the sulfonamide nitrogen. nih.gov These advanced methods could theoretically be applied to introduce functionalities like alkyl, aryl, or cyano groups onto the propane chain of N-alkylsulfonamides.
Table 2: Potential Advanced Strategies for Propane Chain Functionalization
| Strategy | Description | Potential Outcome on Propane Chain |
| Photocatalytic C-H Activation | Utilizes a photocatalyst to generate a radical on the alkyl chain via hydrogen atom transfer (HAT), which can then react with various radical traps. nih.gov | Introduction of functional groups (e.g., cyano, aryl, alkyl) at the δ- or ε-position relative to the sulfonamide nitrogen. nih.gov |
| Transition-Metal-Catalyzed C-H Functionalization | Employs a transition metal catalyst that coordinates to a directing group (like the sulfonamide) to activate a specific C-H bond for subsequent reaction. acs.org | Site-selective introduction of olefins, aryl groups, or other functionalities. |
It is important to note that these are cutting-edge synthetic methods and their application to this compound would require specific adaptation and optimization, as the reactivity would be influenced by the other functional groups present.
Derivatization of the Primary Amine Functionality of this compound
The primary amine of this compound is protected as a sulfonamide, which significantly reduces its basicity and nucleophilicity compared to a free amine. acs.org However, the sulfonamide nitrogen can still undergo further derivatization, most commonly through alkylation or acylation, to create more complex structures.
N-Alkylation: The sulfonamide can be N-alkylated to form a secondary sulfonamide. This is a common strategy for building molecular complexity. A well-established method involves reacting the primary sulfonamide with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. This approach is exemplified in the synthesis of secondary amines where a nitrobenzenesulfonamide is first alkylated and then the protecting group is removed. nih.gov
N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction forms an N-acylsulfonamide, a functional group that has been explored in the development of chemical probes and covalent inhibitors. The reaction typically requires a base to deprotonate the sulfonamide.
Table 3: General Methods for N-Derivatization of Sulfonamides
| Reaction | Reagent Type | Typical Conditions | Product |
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary Sulfonamide |
| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acylsulfonamide |
| N-Arylation | Aryl Boronic Acid | Copper catalyst (e.g., Cu(OAc)₂), Base | N-Arylsulfonamide |
These derivatization reactions of the sulfonamide nitrogen are fundamental for using this compound as a scaffold in constructing a diverse library of compounds for various applications.
Synthesis of Conjugates and Bioconjugates Utilizing this compound as a Scaffold
The structure of this compound, particularly after modification, makes it a valuable scaffold for creating conjugates and bioconjugates. The primary amine, either before sulfonylation or after deprotection of the sulfonamide, serves as a key handle for attachment to other molecules.
Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule such as a protein or antibody. The primary amine on the propanamine backbone of the parent compound (or its deprotected form) is a common target for bioconjugation reactions. It can react with various amine-reactive chemical groups to form stable covalent bonds.
A prevalent strategy involves the use of N-hydroxysuccinimide (NHS) esters. A molecule of interest (e.g., a fluorescent dye, a drug, or a polyethylene (B3416737) glycol (PEG) chain) can be activated as an NHS ester. This activated molecule then readily reacts with the primary amine of the scaffold to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This approach allows this compound to function as a linker, connecting a payload to a biomolecule or another chemical entity.
Table 4: Amine-Reactive Chemistries for Conjugation
| Reactive Group on Payload | Functional Group on Scaffold | Resulting Linkage | Notes |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine | Amide | Very common, stable linkage. Reaction is efficient at pH 7.2-8.5. |
| Isothiocyanate | Primary Amine | Thiourea | Stable linkage, reacts under similar conditions to NHS esters. |
| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base), then reduced to Secondary Amine | The initial imine is often unstable and requires a subsequent reduction step (reductive amination) to form a stable bond. |
By first reducing the nitro group to an amine, a bifunctional scaffold is created: 3-(4-aminobenzenesulfonyl)propan-1-amine. This molecule possesses two distinct amine groups—one aromatic and one aliphatic—that can be selectively functionalized to create more complex conjugates.
Development of Prodrugs and Targeted Delivery Systems Based on this compound
The chemical features of this compound make it an interesting starting point for the design of prodrugs and for integration into targeted delivery systems.
A prodrug is an inactive or less active derivative of a drug molecule that undergoes conversion in the body to release the active drug. The primary amine and the nitro group of the title compound are ideal handles for prodrug design.
Bioreductive Prodrugs: The nitroaromatic group is a classic "pro-moiety" for bioreductive drugs. In hypoxic (low oxygen) environments, such as those found in solid tumors, specific enzymes can reduce the nitro group. This reduction can lead to the formation of reactive species that are cytotoxic, or it can unmask an active pharmacological agent. Thus, the 4-nitrobenzenesulfonyl group itself can be considered a prodrug feature that can be activated under specific physiological conditions.
Amine-Directed Prodrugs: The primary amine can be masked to improve properties like solubility or cell permeability. Various promoieties can be attached to the amine via linkages that are designed to be cleaved by specific enzymes (e.g., esterases, peptidases) or under certain pH conditions. Examples of such prodrug strategies for amines include the formation of (acyloxy)alkyl carbamates, which are designed to be cleaved by esterases to release the parent amine.
For targeted delivery, derivatives of this compound could be conjugated to larger systems designed to accumulate in specific tissues or cells. For example, the molecule could be tethered to polymers, liposomes, or nanoparticles. These nanocarriers can be designed to passively target tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands that bind to receptors overexpressed on cancer cells. The amine functionality provides a convenient point of attachment for linking the molecule to these sophisticated delivery platforms.
Advanced Analytical Methodologies for Research on 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Development of High-Resolution Chromatographic Techniques for 3-(4-Nitrobenzenesulfonyl)propan-1-amine Purity and Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are fundamental for assessing the purity of this compound. The development of a robust method requires careful optimization of stationary and mobile phases to achieve adequate separation from starting materials, by-products, and potential degradants.
Given that the compound possesses a primary amine group, which can cause peak tailing on standard silica-based columns, two main strategies are employed: pre-column derivatization or the use of specialized columns. Derivatization of the primary amine with reagents like p-toluenesulfonyl chloride or N-Boc-proline can create a less polar, more easily chromatographable diastereomer, which also introduces a chromophore, enhancing UV detection. nih.govresearchgate.net An alternative approach involves using modern stationary phases, such as pentafluorophenylpropyl (PFPP) columns, which provide unique selectivity for polar and aromatic compounds, often allowing for the direct analysis of primary aromatic amines with excellent peak shape using an acidic mobile phase. nih.gov
Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For purity analysis, the method must demonstrate sufficient resolution between the main compound and all potential impurities. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of Derivatized this compound
| Parameter | Condition/Value | Reference/Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Commonly used for separating derivatized polar compounds. researchgate.net |
| Mobile Phase | Acetonitrile and Water (with 0.1% Acetic Acid) | A gradient elution is often used to resolve complex mixtures. Acid modifier improves peak shape. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. researchgate.net |
| Detection | UV at 254 nm | The nitrobenzenesulfonyl moiety provides strong UV absorbance. nih.gov |
| LOD/LOQ | LOD: ~0.01-0.10 mg/kg; LOQ: ~0.02-0.31 mg/kg | Typical sensitivity range for HPLC methods analyzing amines. nih.gov |
| Linearity (r²) | >0.999 | Indicates excellent correlation between concentration and detector response. researchgate.netnih.gov |
Mass Spectrometry (MS) Applications for Investigating Reaction Pathways and Metabolites (in vitro) of this compound
Mass spectrometry is an indispensable tool for elucidating the formation pathways of this compound and for identifying its potential metabolites in a controlled laboratory setting. High-resolution mass spectrometry (HRMS), in particular, provides precise mass measurements that facilitate the determination of elemental compositions for unknown products and metabolites. nih.gov
In vitro metabolism studies are designed to predict how a compound might be transformed in a biological system. researchgate.net These experiments typically involve incubating the target compound with metabolically competent systems, such as human liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.netnih.gov The reaction mixture is then analyzed, often by LC-HRMS, to detect and identify any new chemical entities formed. nih.gov
For this compound, potential metabolic transformations could include:
Phase I Reactions: Oxidation or hydroxylation on the propyl chain or aromatic ring, and reduction of the nitro group to an amino group.
Phase II Reactions: Conjugation of the primary amine with acetyl groups (N-acetylation) or the resulting amino group (from nitro reduction) with glucuronic or sulfonic acid. researchgate.net
Table 2: Hypothetical In Vitro Metabolites of this compound
| Metabolic Reaction | Potential Metabolite Name | Mass Change (Da) |
|---|---|---|
| Nitro Group Reduction | 3-(4-Aminobenzenesulfonyl)propan-1-amine | -30.0106 (-O₂ + H₂) |
| N-Acetylation | N-(3-(4-Nitrobenzenesulfonyl)propyl)acetamide | +42.0106 (+C₂H₂O) |
| Hydroxylation (Propyl Chain) | Hydroxy-3-(4-nitrobenzenesulfonyl)propan-1-amine | +15.9949 (+O) |
| Hydroxylation (Aromatic Ring) | 3-(Hydroxy-4-nitrobenzenesulfonyl)propan-1-amine | +15.9949 (+O) |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis of this compound in Complex Matrices
To detect and quantify this compound in complex samples such as biological fluids (urine, plasma) or environmental samples, hyphenated analytical techniques are required. nih.govnih.gov These methods couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for non-volatile, polar compounds like sulfonamides and amines. nih.govnih.gov The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented. The resulting product ions are monitored in a process called Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and allows for quantification at very low levels, even in a complex sample matrix. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly if the analyte is volatile or can be made volatile through derivatization. nih.gov For a compound like this compound, derivatization of the primary amine group would be necessary to improve its chromatographic behavior on a GC column. nih.gov Negative Chemical Ionization (NCI) is often a highly sensitive ionization mode for electrophilic compounds containing nitro groups. nih.gov
Table 3: Comparison of Hyphenated Techniques for Analysis in Complex Matrices
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Sample Volatility | Not required | Required (or requires derivatization) |
| Derivatization | Often not necessary | Usually required for polar amines to improve volatility and peak shape. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov | Electron Ionization (EI), Chemical Ionization (CI) nih.gov |
| Typical Matrix | Urine, plasma, food simulants, pharmaceutical formulations. nih.govnih.govmdpi.com | Urine, biological tissues (after hydrolysis and derivatization). nih.govnih.gov |
| Key Advantage | High applicability to polar, non-volatile compounds; high throughput. nih.gov | Excellent chromatographic resolution; established libraries for EI spectra. |
Capillary Electrophoresis and Microfluidic Devices for this compound Research
Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography. researchgate.net Separation in CE is based on the differential migration of charged species in an electric field. youtube.com As a sulfonamide, this compound is well-suited for CE analysis. nih.govresearchgate.net The separation is influenced by the analyte's charge-to-mass ratio and the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary. youtube.comnih.gov By adjusting the pH of the running buffer, the charge state of the primary amine and the sulfonamide group can be manipulated to optimize separation. nih.gov CE methods are known for their high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov
Table 4: Typical Capillary Zone Electrophoresis (CZE) Conditions for Sulfonamide Analysis
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Capillary | Fused silica (B1680970) (e.g., 75 µm i.d., 30-50 cm length) | Standard for most CE applications. nih.gov |
| Running Buffer | Phosphate or borate (B1201080) buffer | Provides stable pH and conductivity. nih.gov |
| Buffer pH | pH 7-9 | Optimizes the charge of sulfonamides and controls the electroosmotic flow. nih.gov |
| Applied Voltage | 15-25 kV | Drives the electrophoretic and electroosmotic flow. nih.gov |
| Detection | UV-Vis or coupling to MS (CE-MS) | Direct UV detection or highly selective mass spectrometric detection. nih.govresearchgate.net |
Microfluidic Devices , often called "lab-on-a-chip" systems, represent the miniaturization of analytical processes onto a small chip. nih.govresearchgate.net These devices integrate functions like sample injection, mixing, separation, and detection into a single platform. researchgate.netepfl.ch For research on this compound, a microfluidic system could be designed to perform high-throughput screening, reaction monitoring, or purity analysis. mdpi.com The key advantages include drastically reduced sample and reagent volumes (nanoliter scale), faster analysis times, and the potential for parallel processing, making them highly efficient research tools. nih.govmdpi.com Separations on microchips can be based on chromatographic or electrophoretic principles. mdpi.com
Role of 3 4 Nitrobenzenesulfonyl Propan 1 Amine As a Chemical Scaffold in Academic Research
Design and Synthesis of Novel Bioactive Scaffolds Utilizing the 3-(4-Nitrobenzenesulfonyl)propan-1-amine Core
The fundamental structure of this compound offers several strategic points for chemical modification, making it a theoretically attractive starting point for the synthesis of diverse molecular architectures. The primary amine serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of various functional groups and the construction of more complex molecules.
While specific examples of extensive libraries built upon this exact scaffold are not widely reported in peer-reviewed literature, its potential is evident. The nitrobenzenesulfonamide moiety itself is a well-established pharmacophore. For instance, the sulfonamide group is a cornerstone of diuretic and antibacterial drugs. The nitro group, a strong electron-withdrawing group, can be chemically reduced to an amine, which can then be further functionalized, opening a pathway to a different set of derivatives. This dual functionality allows for a multi-directional approach to library synthesis.
A hypothetical synthetic scheme could involve the initial acylation of the primary amine with a variety of carboxylic acids to generate a library of amides. Subsequently, the nitro group could be reduced and further derivatized, leading to a diverse set of compounds with potentially distinct biological activities. The inherent flexibility of the propyl linker also allows for conformational diversity, which can be crucial for interaction with biological targets.
Potential Contribution of this compound to Structure-Based Drug Design Initiatives
Structure-based drug design relies on the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. The this compound scaffold possesses functionalities that could be exploited in this context. The sulfonamide group is known to interact with various enzyme active sites, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases.
The aromatic ring can participate in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in a protein's binding site. The flexible propanamine tail can explore different regions of a binding pocket, and modifications to the terminal amine can introduce new hydrogen bond donors or acceptors to optimize interactions.
However, without known high-affinity binders derived from this scaffold and corresponding co-crystal structures with a biological target, its contribution to structure-based drug design remains speculative. The initial step would be to screen a library of its derivatives against a panel of targets to identify a starting point for iterative, structure-guided optimization.
Exploration of this compound in Materials Science or Polymer Chemistry
In the realm of materials science and polymer chemistry, bifunctional molecules are valuable monomers for the synthesis of new polymers. This compound, with its primary amine and the potential for the nitro group to be reduced to a second amine, can be considered a precursor to an A-B type monomer.
For example, after reduction of the nitro group to an amine, the resulting diamine could be used in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The presence of the sulfonamide group within the polymer backbone could impart unique properties, such as altered thermal stability, solubility, or metal-binding capabilities.
Additionally, the primary amine could be used to functionalize existing polymers or surfaces. For instance, it could be grafted onto polymers containing electrophilic groups to introduce the nitrobenzenesulfonamide moiety, potentially altering the surface properties, such as hydrophilicity or reactivity. As with its applications in medicinal chemistry, the exploration of this compound in materials science is an area with theoretical potential but is not yet supported by a significant body of published research.
Future Perspectives and Emerging Research Avenues for 3 4 Nitrobenzenesulfonyl Propan 1 Amine
Overcoming Synthetic Challenges in the Derivatization of 3-(4-Nitrobenzenesulfonyl)propan-1-amine
The derivatization of this compound is crucial for exploring its structure-activity relationship (SAR) and optimizing its potential therapeutic properties. However, the synthesis of novel analogs is not without its challenges. The reactivity of the primary amine and the influence of the nitrobenzenesulfonyl group present specific hurdles that require innovative synthetic strategies.
Modern synthetic methodologies offer promising solutions to these challenges. One-pot multicomponent reactions (MCRs), for instance, could provide an efficient pathway to generate a diverse library of derivatives by combining multiple reactants in a single step, thereby reducing reaction time and waste. openaccessgovernment.org Additionally, the use of advanced catalytic systems, such as transition-metal catalysts, could facilitate more selective and efficient C-N bond formations, enabling the introduction of a wide array of substituents at the amino terminus. chemscene.com The development of robust purification techniques will also be paramount to isolate the desired products in high purity, a critical aspect for subsequent biological evaluation.
| Synthetic Challenge | Potential Solution | Rationale |
| Selective N-functionalization | Use of protecting group strategies; exploration of enzymatic catalysis. | Protects the amine during other transformations; enzymes can offer high chemo- and regioselectivity under mild conditions. |
| Nitro group sensitivity | Orthogonal reaction conditions; chemoselective reagents. | Avoids unintended reduction or modification of the nitro group during derivatization. |
| Purification of polar derivatives | Advanced chromatographic techniques (e.g., supercritical fluid chromatography); crystallization. | Efficiently separates structurally similar and polar compounds, ensuring high purity for biological testing. |
Expanding the Biological Activity Spectrum of this compound through High-Throughput Screening
The sulfonamide scaffold is associated with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. philadelphia.todayamrindustryalliance.org The nitro-substituted benzenesulfonamide (B165840) moiety, in particular, has been shown to be a key pharmacophore in various bioactive compounds. acs.orgeuropa.eu For instance, certain nitrobenzenesulfonamide derivatives have exhibited promising antitubercular activity. europa.eu This suggests that this compound and its derivatives could possess a diverse pharmacological profile waiting to be discovered.
High-throughput screening (HTS) presents a powerful approach to rapidly evaluate large libraries of compounds against a multitude of biological targets. nih.govnih.gov By generating a focused library of derivatives of this compound, HTS can be employed to explore a wide range of potential therapeutic applications. Cellular and molecular target-based assays can be designed to identify hits for various diseases, including cancer, infectious diseases, and inflammatory disorders.
The data generated from HTS campaigns can provide valuable insights into the SAR of this class of compounds, guiding the subsequent optimization of hit compounds into lead candidates. For example, screening against a panel of kinases, a class of enzymes often implicated in cancer, could reveal novel kinase inhibitors. Similarly, screening against various bacterial and fungal strains could identify new antimicrobial agents.
| Potential Biological Activity | Rationale for Screening | Example of HTS Assay |
| Anticancer | Sulfonamides are known to inhibit carbonic anhydrase isoforms associated with cancer. nih.gov | Cell viability assays on various cancer cell lines (e.g., MCF-7, MDA-MB-231); enzymatic assays against carbonic anhydrase IX and XII. nih.gov |
| Antimicrobial | The nitro group can enhance antibacterial activity. acs.org Nitroaromatic compounds can be bioreduced to produce toxic radical species in microorganisms. researchgate.net | Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria (e.g., M. tuberculosis, S. aureus). europa.eu |
| Anti-inflammatory | Some sulfonamide derivatives act as selective COX-2 inhibitors. amrindustryalliance.org | Assays to measure the inhibition of inflammatory mediators (e.g., prostaglandins, cytokines) in cell-based models. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. paho.org In the context of this compound research, AI and ML can be applied across various stages, from predicting biological activities to optimizing synthetic routes.
ML models can be trained on existing datasets of sulfonamide derivatives to predict the biological activity of newly designed analogs of this compound. indianabiosciences.org This in silico screening can help prioritize the synthesis of compounds with the highest probability of being active, thereby saving time and resources. globalcause.co.uk Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish correlations between the structural features of the derivatives and their biological effects. indianabiosciences.org
Furthermore, AI algorithms can be employed to predict key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of virtual compounds. researchgate.net This early-stage assessment of "drug-likeness" is crucial for reducing the attrition rate of drug candidates in later stages of development. Generative AI models can even design novel molecular structures with desired properties from the ground up, offering a powerful tool for scaffold hopping and lead optimization.
| Application of AI/ML | Potential Impact | Example Tool/Technique |
| Predictive Modeling | Prioritization of synthetic targets and reduction of unnecessary experiments. | QSAR, Deep Neural Networks (DNNs) for activity prediction. globalcause.co.uk |
| ADMET Prediction | Early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. | ML models trained on large ADMET datasets. researchgate.net |
| De Novo Design | Generation of novel and diverse chemical structures with optimized properties. | Generative Adversarial Networks (GANs), Reinforcement Learning (RL). |
| Synthetic Route Optimization | Identification of more efficient and cost-effective synthetic pathways. | Retrosynthesis prediction algorithms. |
Interdisciplinary Collaborations for Advancing Understanding of this compound's Potential
The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together experts from various scientific disciplines. amrindustryalliance.org Advancing the research on this compound from a promising scaffold to a potential therapeutic agent will require synergistic collaborations between chemists, biologists, computational scientists, and pharmacologists.
Synthetic chemists are essential for designing and executing efficient routes to novel derivatives, while medicinal chemists can guide the design of these derivatives based on SAR insights. nih.gov Biologists and pharmacologists are crucial for developing and conducting the biological assays to evaluate the efficacy and mechanism of action of these compounds. Their expertise is vital in translating in vitro findings to more complex biological systems.
Computational chemists and data scientists play a pivotal role in applying AI and ML tools for predictive modeling and data analysis. Their collaboration with bench scientists can create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the predictive models. openaccessgovernment.org Public-private partnerships can also be instrumental in advancing this research, providing access to specialized resources, expertise, and funding that may not be available within a single institution. europa.eu Such collaborations are key to bridging the gap between academic discovery and industrial drug development.
| Collaborating Discipline | Contribution to Research | Desired Outcome |
| Medicinal & Synthetic Chemistry | Design and synthesis of novel derivatives. | A diverse chemical library with optimized properties. |
| Molecular & Cellular Biology | Development and execution of biological assays; target identification and validation. | Understanding of the compound's mechanism of action and biological activity spectrum. |
| Computational Science | In silico screening, predictive modeling, and data analysis. | Accelerated identification of lead candidates and optimized molecular design. |
| Pharmacology | In vivo studies to assess efficacy, safety, and pharmacokinetics. | Preclinical data to support the advancement of lead compounds. |
By embracing these future perspectives and fostering a collaborative research environment, the scientific community can systematically explore and unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective medicines for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-nitrobenzenesulfonyl)propan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of propan-1-amine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:
- Step 1 : Activation of the sulfonyl chloride via deprotonation by the base.
- Step 2 : Nucleophilic substitution by the amine to form the sulfonamide bond.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and moisture exclusion to prevent hydrolysis of the sulfonyl chloride .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : H and C NMR to confirm amine protonation, sulfonamide linkage, and aromatic nitro group positioning.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- UV-Vis spectroscopy : To study electronic transitions influenced by the nitro group (λmax ~260–300 nm).
- X-ray crystallography : For definitive bond-length and angle analysis (if crystalline forms are obtainable) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., nitro group thermal lability above 150°C).
- Photostability : Store in amber vials to prevent nitro-to-nitrite photodegradation.
- pH sensitivity : Avoid strongly acidic/basic conditions to prevent sulfonamide hydrolysis. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and nitro group electron-withdrawing effects.
- Molecular docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent variations (e.g., nitro position) with biological activity data from analogs .
Q. What strategies resolve contradictions in reported reactivity of this compound across studies?
- Methodological Answer :
- Systematic parameter variation : Replicate conflicting studies while modulating solvent polarity, catalyst loading, or temperature.
- Kinetic profiling : Use in situ FTIR or HPLC to track intermediate formation under divergent conditions.
- Cross-validation : Compare results with structurally similar compounds (e.g., 4-chloro analogs) to isolate nitro group-specific effects .
Q. How can researchers evaluate the compound’s potential in drug discovery, particularly regarding toxicity and metabolism?
- Methodological Answer :
- In vitro toxicity : Perform MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to assess IC.
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomacromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () with proteins like serum albumin.
- Fluorescence quenching : Monitor tryptophan residue interactions in enzymes (e.g., lysozyme).
- Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
